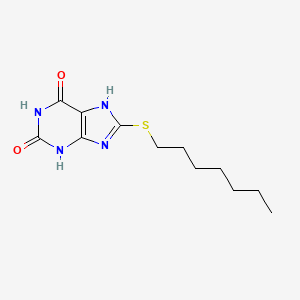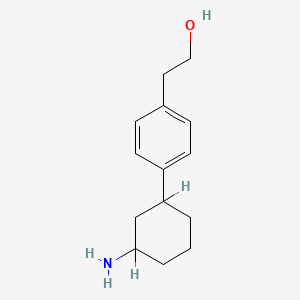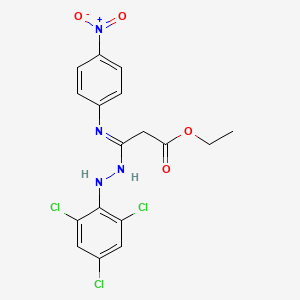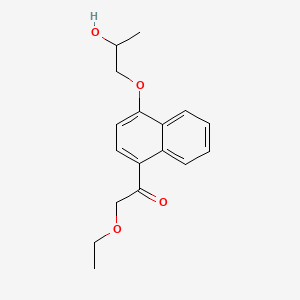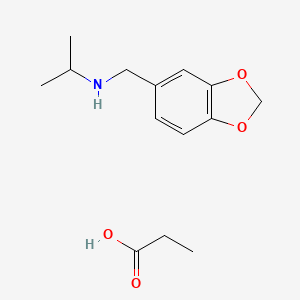
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) is a chemical compound with the molecular formula C13H19NO4. It is known for its unique structure, which includes a benzodioxole ring fused with a methanamine group and a propanoate salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced via a reductive amination reaction, where the benzodioxole intermediate reacts with an amine source in the presence of a reducing agent.
Formation of the Propanoate Salt: The final step involves the esterification of the methanamine intermediate with propanoic acid, followed by neutralization with a suitable base to form the propanoate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial synthesis also includes purification steps like crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, alcohols, and substituted benzodioxole derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response, inflammation, and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, acetate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, butanedioate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, (E)-2-butenedioate (salt) (1:1)
Uniqueness
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, propanoate (salt) is unique due to its specific propanoate salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
72156-40-2 |
|---|---|
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;propanoic acid |
InChI |
InChI=1S/C11H15NO2.C3H6O2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-2-3(4)5/h3-5,8,12H,6-7H2,1-2H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
JROQSKFJKHSWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(C)NCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


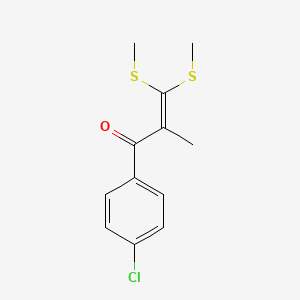
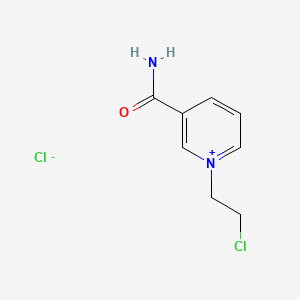
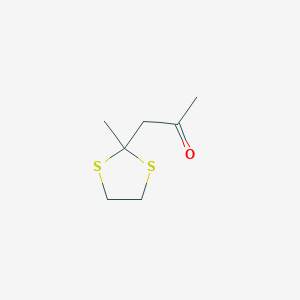
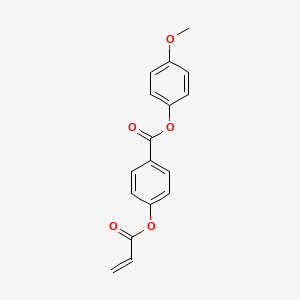
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
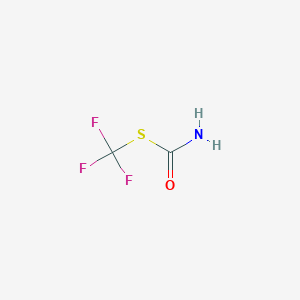
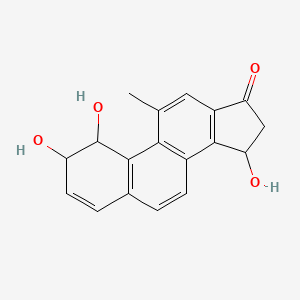

![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
